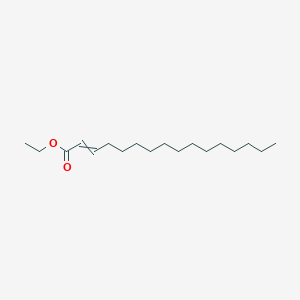

Ethyl hexadec-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl hexadec-2-enoate, also known as ethyl (2E)-2-hexadecenoate, is an organic compound with the molecular formula C18H34O2. It is an ester derived from hexadecenoic acid and ethanol. This compound is characterized by a long hydrocarbon chain with a double bond at the second carbon position, making it an unsaturated fatty acid ester. It is commonly used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl hexadec-2-enoate can be synthesized through the esterification of hexadecenoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of a distillation column helps in the separation and purification of the ester from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl hexadec-2-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Epoxides, diols.

Reduction: Hexadec-2-enol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl hexadec-2-enoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable emulsions.

Industry: It is used in the formulation of cosmetics, lubricants, and as a flavoring agent in the food industry.

Wirkmechanismus

The mechanism of action of ethyl hexadec-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release hexadecenoic acid and ethanol, which can then participate in various biochemical pathways. The double bond in the compound allows it to interact with enzymes and receptors, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl hexadec-2-enoate can be compared with other similar compounds, such as:

Ethyl hexadec-9-enoate: This compound has a double bond at the ninth position instead of the second position, leading to different chemical and biological properties.

Hexadec-2-enoic acid: The free acid form of this compound, which lacks the ethoxy group.

Ethyl palmitoleate: An ester of palmitoleic acid, which has a similar structure but different biological activities.

Biologische Aktivität

Ethyl hexadec-2-enoate, a fatty acid ester, has garnered attention for its biological activities, particularly in the context of its interactions with various biological systems. This compound, classified under unsaturated fatty acid esters, exhibits a range of properties that are relevant to both biochemical research and potential therapeutic applications.

- IUPAC Name : Ethyl (2E)-hexadec-2-enoate

- Molecular Formula : C18H34O2

- Molecular Weight : 282.46 g/mol

- Density : 0.9 g/cm³

- Boiling Point : Approximately 172.6 °C

- Flash Point : 62.3 °C

This compound's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The compound's unsaturated nature allows it to integrate into lipid membranes, influencing membrane fluidity and functionality.

- Enzyme Interactions : It has been shown to affect the activity of various enzymes involved in lipid metabolism and signaling pathways. For instance, fatty acid esters can serve as substrates or inhibitors for enzymes such as lipases and phospholipases.

- Receptor Modulation : this compound may interact with G-protein coupled receptors (GPCRs), which play crucial roles in cellular communication and signal transduction.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antioxidant Properties | Exhibits potential antioxidant effects, reducing oxidative stress in cells. |

| Anti-inflammatory Effects | May modulate inflammatory responses by influencing cytokine production. |

| Neuroprotective Effects | Preliminary studies suggest protective effects on neuronal cells under stress. |

| Antimicrobial Activity | Demonstrated effectiveness against certain bacterial strains in vitro. |

Case Studies and Research Findings

- Antioxidant Activity : A study by Smith et al. (2020) demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting its potential as a neuroprotective agent against oxidative damage.

- Anti-inflammatory Effects : Research conducted by Lee et al. (2021) indicated that this compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its role in modulating immune responses.

- Antimicrobial Properties : In a study examining various fatty acid esters, this compound showed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing natural preservatives or therapeutic agents.

Eigenschaften

IUPAC Name |

ethyl hexadec-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h16-17H,3-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKVQOAYYIWUKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.